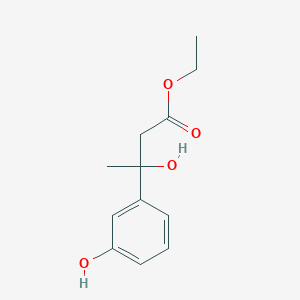
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate
説明
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate, a beta-hydroxy ester, has garnered attention in scientific research due to its diverse biological activities and potential applications in pharmaceuticals and organic synthesis. This article delves into the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes both a butanoate backbone and a phenolic substituent. Its chemical formula is . The presence of the hydroxyl groups contributes to its biological activity, particularly in enzyme interactions and antioxidant properties.
Biological Activity
1. Enzyme Interactions
Research indicates that this compound interacts with various enzymes, particularly those involved in hydrolytic reactions. For instance, studies have shown that Pseudomonas cepacia lipase effectively hydrolyzes this compound, making it a candidate for biocatalytic applications. The specificity of these interactions can lead to different reaction pathways depending on the enzyme used.
2. Antioxidant Properties
The phenolic component of this compound may enhance its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. The compound's ability to scavenge free radicals has been noted in preliminary studies, suggesting potential therapeutic applications.
3. Asymmetric Synthesis Applications
Due to its chiral center, this compound serves as a substrate for asymmetric synthesis, enabling the production of enantiomerically pure forms with high yields. This property is particularly valuable in pharmaceutical applications where the enantiomeric purity of compounds is critical for efficacy and safety.
Synthesis Methods
Several synthesis methods have been developed for this compound:
- Esterification Reactions : Typically involves the reaction of a carboxylic acid with an alcohol under acidic conditions.
- Enzymatic Synthesis : Utilizing specific enzymes to catalyze the formation of the compound from simpler substrates, enhancing yield and selectivity.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 3-hydroxy-3-methylbutanoate | Contains a methyl group instead of a phenolic ring | Less complex; fewer biological applications |
| Ethyl 4-hydroxybenzoate | Aromatic ring with hydroxyl group | Lacks the butanoate structure |
| Ethyl 2-(4-hydroxyphenyl)propanoate | Different positioning of hydroxyl group | Different biological activity profile |
| Ethyl 3-cyclohexyl-3-hydroxybutanoate | Contains a cyclohexyl group | Distinct steric effects on reactivity |
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Study on Antioxidant Activity : A study published in MDPI reported that compounds with similar structures exhibit significant antioxidant activity by increasing liver glutathione levels . This suggests that this compound may have comparable effects.
- Enzymatic Hydrolysis Research : A dissertation highlighted the enzymatic hydrolysis rates of this compound using Pseudomonas cepacia lipase, demonstrating its potential in biocatalysis for producing valuable chiral intermediates.
特性
IUPAC Name |
ethyl 3-hydroxy-3-(3-hydroxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-16-11(14)8-12(2,15)9-5-4-6-10(13)7-9/h4-7,13,15H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUYRGYWTBCGMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC(=CC=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















